7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid
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Overview
Description
7’,19’-dihydroxy-1-oxospiro[2-benzofuran-3,13’-2-oxapentacyclo[128003,1204,9017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid and 7’,19’-dihydroxy-3-oxospiro[2-benzofuran-1,13’-2-oxapentacyclo[128003,1204,9017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid are complex organic compounds characterized by their unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the spiro structure through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production of these compounds may involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structure makes them valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, these compounds are investigated for their potential as enzyme inhibitors or activators. Their ability to interact with biological macromolecules makes them useful in the study of biochemical pathways.
Medicine
In medicine, these compounds are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In industry, these compounds are used in the production of specialty chemicals and materials. Their unique properties make them suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate
- 3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-5,6-dicarboxylic acid
Uniqueness
The uniqueness of 7’,19’-dihydroxy-1-oxospiro[2-benzofuran-3,13’-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid lies in its complex spiro structure and the specific functional groups present. This makes it distinct from other similar compounds and provides unique properties that can be leveraged in various applications.
Properties
Molecular Formula |
C58H32O14 |
---|---|
Molecular Weight |
952.9 g/mol |
IUPAC Name |
7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid |
InChI |
InChI=1S/2C29H16O7/c30-17-4-6-19-14(11-17)1-9-23-25(19)35-26-20-7-5-18(31)12-15(20)2-10-24(26)29(23)22-8-3-16(27(32)33)13-21(22)28(34)36-29;30-17-4-7-19-14(11-17)2-9-22-25(19)35-26-20-8-5-18(31)12-15(20)3-10-23(26)29(22)24-13-16(27(32)33)1-6-21(24)28(34)36-29/h2*1-13,30-31H,(H,32,33) |
InChI Key |
ANUHNEJUELPITC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O |
Origin of Product |
United States |
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